molecular formula C17H10ClFN4O B2517088 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-31-9

1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2517088
CAS No.: 872623-31-9
M. Wt: 340.74
InChI Key: POIWTASLUBZQKT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone.

    Formation of the pyrimidine ring: The pyrazole intermediate can then be reacted with a suitable nitrile or amidine to form the pyrimidine ring.

    Substitution reactions: The final compound can be obtained by introducing the 4-chlorophenyl and 3-fluorophenoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolopyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and strong bases or acids can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine: is similar to other pyrazolopyrimidines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical properties. The presence of the 4-chlorophenyl and 3-fluorophenoxy groups can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-fluorophenoxy)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4O/c18-11-4-6-13(7-5-11)23-16-15(9-22-23)17(21-10-20-16)24-14-3-1-2-12(19)8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIWTASLUBZQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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